Cefmenoximhydrochlorid

Übersicht

Beschreibung

Cefmenoxime Hydrochlorid ist ein neuartiges Breitband-Antibiotikum der dritten Generation aus der Gruppe der Cephalosporine. Es wird typischerweise zur Behandlung von gynäkologischen und geburtshilflichen Infektionen bei Frauen eingesetzt. Diese Verbindung zeigt hohe Aktivität gegen eine Vielzahl von grampositiven und gramnegativen Bakterien .

Wissenschaftliche Forschungsanwendungen

Cefmenoxime Hydrochlorid hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Modellverbindung bei der Untersuchung von Cephalosporin-Antibiotika verwendet.

Biologie: Es wird verwendet, um die Auswirkungen von Antibiotika auf die Synthese der bakteriellen Zellwand zu untersuchen.

Medizin: Es wird zur Behandlung bakterieller Infektionen eingesetzt, insbesondere in gynäkologischen und geburtshilflichen Fällen.

Industrie: Es wird bei der Herstellung von pharmazeutischen Formulierungen zur Behandlung bakterieller Infektionen eingesetzt

Wirkmechanismus

Die bakterizide Aktivität von Cefmenoxime Hydrochlorid resultiert aus der Hemmung der Zellwandsynthese durch Affinität zu Penicillin-bindenden Proteinen (PBPs). Diese Verbindung ist in Gegenwart einer Vielzahl von Beta-Lactamase, einschließlich Penicillinase und einiger Cephalosporinasen, stabil. Zu den molekularen Zielstrukturen gehören Peptidoglycansynthase FtsI und Penicillin-bindendes Protein 1A .

Wirkmechanismus

Cefmenoxime hydrochloride, also known as Cefmenoxime HCl, is a third-generation cephalosporin antibiotic . It exhibits high activity against a wide variety of gram-positive and gram-negative bacteria .

Target of Action

The primary targets of Cefmenoxime are the penicillin-binding proteins (PBPs) found in bacteria . These proteins play a crucial role in the synthesis of the bacterial cell wall .

Mode of Action

Cefmenoxime inhibits cell wall synthesis by binding to PBPs . This binding interferes with the final step of peptidoglycan synthesis in bacterial cell walls, which is essential for their structural integrity . Cefmenoxime is stable in the presence of a variety of beta-lactamases, including penicillinases and some cephalosporinases .

Biochemical Pathways

The inhibition of PBPs disrupts the bacterial cell wall synthesis pathway, leading to cell lysis and death

Pharmacokinetics

Cefmenoxime has a bioavailability of approximately 100% following intramuscular injection . The plasma clearance of the drug is dosage level and route independent, averaging 254 ml/min . The pharmacokinetics of Cefmenoxime are best described by a two-compartment open model with a beta-phase half-life of 0.91 hours .

Result of Action

The result of Cefmenoxime’s action is the death of the bacterial cells due to the disruption of their cell wall synthesis . This makes it effective against a wide variety of gram-positive and gram-negative bacteria .

Biochemische Analyse

Biochemical Properties

The bactericidal activity of Cefmenoxime hydrochloride results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs) . It is stable in the presence of a variety of beta-lactamases, including penicillinases and some cephalosporinases . Cefmenoxime hydrochloride shows a high binding affinity for penicillin-binding proteins (PBP)-3 and -1a .

Cellular Effects

Cefmenoxime hydrochloride has broad-spectrum activity against Gram-positive and Gram-negative bacteria . Its bactericidal activity results from the inhibition of cell wall synthesis, which affects various types of cells and cellular processes . It influences cell function by disrupting the integrity of the bacterial cell wall, leading to cell death .

Molecular Mechanism

The mechanism of action of Cefmenoxime hydrochloride involves the inhibition of cell wall synthesis via its affinity for penicillin-binding proteins (PBPs) . It binds to these proteins, which are essential for the synthesis of the bacterial cell wall. This binding inhibits the final step of cell wall biosynthesis, leading to cell lysis and death .

Temporal Effects in Laboratory Settings

It is known that Cefmenoxime hydrochloride is not appreciably metabolized, and its half-life is approximately 1 hour .

Dosage Effects in Animal Models

It is known that Cefmenoxime hydrochloride is relatively nontoxic and has a relatively high therapeutic index .

Metabolic Pathways

Cefmenoxime hydrochloride is not appreciably metabolized . It is excreted unchanged in the kidneys

Transport and Distribution

It is known that Cefmenoxime hydrochloride is bioavailable approximately 100% following intramuscular injection .

Subcellular Localization

Given its mechanism of action, it is likely that Cefmenoxime hydrochloride localizes to the bacterial cell wall where it exerts its effects .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Cefmenoxime Hydrochlorid umfasst mehrere Schritte. Der Prozess beginnt mit der Alkylierung von Ethyl-2-Hydroxyimino-3-oxobutanoat mit Dimethylsulfat, gefolgt von der Halogenierung mit molekularem Brom. Die resultierende Verbindung wird dann mit Thioharnstoff behandelt, um Ethyl-(Z)-2-(2-Amino-4-thiazolyl)-2-Methoxyiminoacetat zu bilden. Dieser Zwischenstoff unterliegt weiteren Reaktionen, einschließlich Acylierung und Verseifung, um das Endprodukt zu ergeben .

Industrielle Produktionsverfahren

Für die Produktion im industriellen Maßstab wird der Prozess optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Ausgangsmaterial, 7-ATCA.HCl, wird unter kontrollierten Bedingungen Acylierungsreaktionen unterzogen. Das Endprodukt, Cefmenoxime Hydrochlorid, wird durch eine Reihe von Reinigungsschritten gewonnen, um Verunreinigungen zu entfernen und die Einhaltung pharmazeutischer Standards zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Cefmenoxime Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen molekulares Brom, Thioharnstoff und Dimethylsulfat. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um sicherzustellen, dass das gewünschte Produkt erhalten wird .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Zwischenprodukte, die weiterverarbeitet werden, um Cefmenoxime Hydrochlorid zu ergeben. Zu diesen Zwischenprodukten gehören Ethyl-(Z)-2-(2-Amino-4-thiazolyl)-2-Methoxyiminoacetat und andere verwandte Verbindungen .

Vergleich Mit ähnlichen Verbindungen

Cefmenoxime Hydrochlorid ist anderen Cephalosporinen der dritten Generation, wie z. B. Cefotaxim und Cefuroxim, ähnlich. Es weist einzigartige Eigenschaften auf, darunter hohe Stabilität in Gegenwart von Beta-Lactamase und Breitbandaktivität gegen sowohl grampositive als auch gramnegative Bakterien . Andere ähnliche Verbindungen umfassen Ceftizoxim und Cefpodoxim .

Eigenschaften

CAS-Nummer |

75738-58-8 |

|---|---|

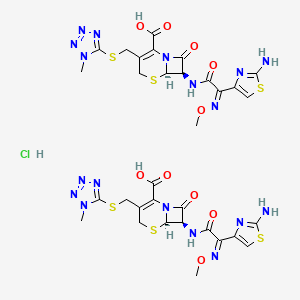

Molekularformel |

C32H35ClN18O10S6 |

Molekulargewicht |

1059.6 g/mol |

IUPAC-Name |

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/2C16H17N9O5S3.ClH/c2*1-24-16(20-22-23-24)33-4-6-3-31-13-9(12(27)25(13)10(6)14(28)29)19-11(26)8(21-30-2)7-5-32-15(17)18-7;/h2*5,9,13H,3-4H2,1-2H3,(H2,17,18)(H,19,26)(H,28,29);1H/b2*21-8+;/t2*9-,13-;/m11./s1 |

InChI-Schlüssel |

MPTNDTIREFCQLK-HRAACVKBSA-N |

SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.Cl |

Isomerische SMILES |

CN1N=NN=C1SCC2=C(N3C(=O)[C@H]([C@H]3SC2)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)C(=O)O.CN1N=NN=C1SCC2=C(N3C(=O)[C@H]([C@H]3SC2)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)C(=O)O.Cl |

Kanonische SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.Cl |

Aussehen |

Solid powder |

Key on ui other cas no. |

75738-58-8 |

Piktogramme |

Irritant; Health Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

65085-01-0 (Parent) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Cefmenoxime Hydrochloride; SCE 1365 hydrochloride; AB 50912 hemihydrochloride; EINECS 278-299-4; Cefmenoxime hemihydrochloride; Cefmenoxime HCl; SCE1365; Hydrochloride, Cefmenoxime; SCE 1365; SCE-1365; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Cefmenoxime hydrochloride exert its antibacterial effect?

A1: Cefmenoxime hydrochloride, a third-generation cephalosporin, acts by inhibiting bacterial cell wall synthesis. [] This is achieved by interfering with the transpeptidation reaction catalyzed by penicillin-binding proteins (PBPs), essential enzymes for peptidoglycan cross-linking. [] The disruption of cell wall integrity leads to bacterial cell death.

Q2: What is the molecular formula and weight of Cefmenoxime hydrochloride?

A2: The molecular formula of Cefmenoxime hydrochloride is C16H18N6O5S2 · HCl, and its molecular weight is 454.92 g/mol. []

Q3: What spectroscopic techniques are commonly employed to elucidate the structure of Cefmenoxime hydrochloride?

A3: Various spectroscopic techniques, including UV, IR, MS, 1H-NMR, and 13C-NMR, have been extensively used to characterize the structure of Cefmenoxime hydrochloride. [, ] These techniques provide valuable information about the functional groups, molecular weight, and connectivity of atoms within the molecule, facilitating structural elucidation.

Q4: What is the compatibility of Cefmenoxime hydrochloride with different infusion solutions for intravenous administration?

A4: Studies have shown that Cefmenoxime hydrochloride exhibits good compatibility with various infusion solutions, including fructose injection, invert sugar injection, invert sugar electrolyte injection, xylitol injection, and xylitol and sodium chloride injection. [] This compatibility ensures the stability and efficacy of Cefmenoxime hydrochloride when administered intravenously in clinical settings.

Q5: How does temperature affect the stability of Cefmenoxime hydrochloride in 5% invert sugar injection?

A5: While Cefmenoxime hydrochloride remains stable in 5% invert sugar injection for up to 6 hours at 25°C, its stability is compromised at 37°C, showing a significant content reduction (19.43%) within the same timeframe. [] This highlights the importance of temperature control during storage and administration.

Q6: What strategies can be employed to enhance the solubility and bioavailability of Cefmenoxime hydrochloride?

A6: Researchers have explored formulating Cefmenoxime hydrochloride as nanoparticles of its amorphous form to improve its solubility and bioavailability. [] This approach aims to overcome the limitations associated with the crystalline form, potentially leading to enhanced therapeutic outcomes.

Q7: Can Cefmenoxime hydrochloride be combined with pediatric compound amino acid injection (19AA-I)?

A7: Yes, a pharmaceutical composition combining Cefmenoxime hydrochloride and pediatric compound amino acid injection (19AA-I) has been developed. [] This combination aims to simplify administration and improve medication safety for pediatric patients.

Q8: What analytical techniques are used to determine the content of Cefmenoxime hydrochloride in pharmaceutical preparations?

A8: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying Cefmenoxime hydrochloride in pharmaceutical formulations. [, ] This method allows for accurate and precise determination of drug concentration, ensuring product quality and consistency.

Q9: What method can be used to determine residual ethanol in Cefmenoxime hydrochloride?

A9: Capillary gas chromatography has been successfully employed for determining residual ethanol in Cefmenoxime hydrochloride. [] This method offers high sensitivity and accuracy, ensuring compliance with regulatory standards for solvent residues in pharmaceutical products.

Q10: What is the efficacy of Cefmenoxime hydrochloride against common bacterial pathogens?

A10: Cefmenoxime hydrochloride demonstrates broad-spectrum activity against various gram-negative and gram-positive bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. [] Clinical studies have confirmed its efficacy in treating a range of infections, including respiratory tract infections and urinary tract infections. [, , ]

Q11: Has Cefmenoxime hydrochloride been investigated for its efficacy in treating acute rhinosinusitis in children?

A11: A clinical study explored the effectiveness of nasal nebulizer therapy with Cefmenoxime hydrochloride in children with acute rhinosinusitis. [] The results showed a cure rate of 68% in the Cefmenoxime hydrochloride nebulizer group, indicating its potential benefit in managing this condition.

Q12: Has Cefmenoxime hydrochloride shown any effect on drug-resistant organisms in clinical settings?

A12: In a study investigating the use of nasal drops of povidone iodine for acute rhinosinusitis in children, Cefmenoxime hydrochloride was found to be effective in eradicating penicillin-intermediately resistant Streptococcus pneumoniae (PISP) and methicillin-resistant Staphylococcus aureus (MRSA) in some cases. [] This finding suggests a potential role for Cefmenoxime hydrochloride in managing infections caused by drug-resistant organisms.

Q13: Are there any known mechanisms of bacterial resistance to Cefmenoxime hydrochloride?

A13: While Cefmenoxime hydrochloride exhibits broad-spectrum activity, bacteria can develop resistance through mechanisms such as the production of beta-lactamases, enzymes capable of hydrolyzing the beta-lactam ring present in cephalosporins, rendering them inactive. []

Q14: What are the common adverse drug events (ADEs) associated with Cefmenoxime hydrochloride?

A14: Analysis of ADE databases revealed that ADEs associated with Cefmenoxime hydrochloride primarily involved the skin and its appendages, accounting for a significant portion of reported cases. [] This information highlights the importance of monitoring for and managing potential adverse effects during Cefmenoxime hydrochloride therapy.

Q15: Has Cefmenoxime hydrochloride been explored for targeted drug delivery applications?

A15: While the provided research doesn't specifically delve into targeted drug delivery using Cefmenoxime hydrochloride, formulating it as nanoparticles of its amorphous form [] holds promise for improving its delivery to specific tissues or cells. Further research could explore incorporating targeting ligands onto these nanoparticles to achieve more selective drug delivery and enhance therapeutic outcomes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.